2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C14H16BrNO3 It is characterized by the presence of a bromophenyl group attached to a carbamoyl moiety, which is further connected to a cyclohexene ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid typically involves the reaction of 4-bromoaniline with cyclohex-1-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to further purification steps to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-1-ene-1,2-dicarboxylic acid, while reduction could produce cyclohex-1-ene-1-carboxamide.
Scientific Research Applications
2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
- 2-[(4-Methylphenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
- 2-[(4-Fluorophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
Uniqueness
2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens or substituents. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
188893-41-6 |
---|---|
Molecular Formula |
C14H14BrNO3 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
2-[(4-bromophenyl)carbamoyl]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8H,1-4H2,(H,16,17)(H,18,19) |
InChI Key |
QSPVIXCACDVOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.